molecular formula C9H11Cl2NO B13043359 (1S,2S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL

(1S,2S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL

Cat. No.: B13043359
M. Wt: 220.09 g/mol
InChI Key: RSGQLIOPPQBDNG-SSDLBLMSSA-N
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Description

(1S,2S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-ol ( 1270058-83-7) is a chiral amino alcohol building block of significant interest in medicinal chemistry research. This compound features a defined (1S,2S) stereochemistry and a 3,4-dichlorophenyl moiety, making it a valuable synthon for the design and synthesis of biologically active molecules. While specific biological data for this exact stereoisomer is limited in public literature, its structural features are prevalent in compounds investigated for neurological targets. Related dichlorophenyl-containing compounds are extensively studied for their interactions with G-protein coupled receptors (GPCRs), particularly the dopamine D3 receptor, where they can function as partial agonists or antagonists . The amino and hydroxyl functional groups provide handles for further chemical transformation, allowing researchers to incorporate this chiral scaffold into more complex molecular architectures, such as potential protease inhibitors or other therapeutically relevant agents. This product is provided for research purposes as a chemical reference standard and synthetic intermediate. It is supplied with guaranteed high levels of enantiomeric purity and is characterized by its specific optical rotation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(3,4-dichlorophenyl)propan-2-ol

InChI

InChI=1S/C9H11Cl2NO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1

InChI Key

RSGQLIOPPQBDNG-SSDLBLMSSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=C(C=C1)Cl)Cl)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)Cl)Cl)N)O

Origin of Product

United States

Preparation Methods

Reductive Amination Route

A widely employed method for preparing chiral amino alcohols like this compound is the reductive amination of 3,4-dichlorobenzaldehyde with a chiral amine source, followed by reduction.

Typical procedure:

  • Step 1: Condensation of 3,4-dichlorobenzaldehyde with a chiral amine under mild acidic or neutral conditions to form an imine intermediate.
  • Step 2: Selective reduction of the imine to the corresponding amino alcohol using a reducing agent such as sodium borohydride or catalytic hydrogenation.
  • Step 3: Control of temperature and pH to favor the (1S,2S) stereoisomer, often assisted by chiral catalysts or auxiliaries.

This method allows for direct introduction of the amino and hydroxyl groups with stereochemical control.

Asymmetric Catalysis

Advanced synthetic methods employ asymmetric catalysis to enhance stereoselectivity:

  • Use of chiral transition metal catalysts (e.g., Rh, Ru complexes) to catalyze the addition of amines or hydrides to the aldehyde.
  • Enantioselective reduction of prochiral intermediates using chiral ligands.
  • Biocatalytic approaches using enzymes (e.g., transaminases) for stereoselective amination.

These methods improve yield and optical purity, critical for pharmaceutical-grade material.

Alternative Synthetic Approaches

  • Chiral pool synthesis: Starting from naturally occurring chiral building blocks such as amino acids or sugars, followed by functional group modifications to introduce the dichlorophenyl moiety.
  • Diastereoselective synthesis: Employing chiral auxiliaries attached to the aldehyde or amine to direct stereochemistry during the reaction.

Purification and Characterization

After synthesis, purification is essential to isolate the (1S,2S) stereoisomer with high enantiomeric excess.

  • Recrystallization: Using solvents such as ethanol or ethyl acetate to selectively crystallize the desired isomer.
  • Chromatography: Chiral high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) to separate enantiomers.
  • Spectroscopic methods: NMR, IR, and optical rotation measurements to confirm stereochemistry and purity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield & Purity Considerations
Reductive Amination 3,4-dichlorobenzaldehyde, chiral amine, NaBH4 or catalytic hydrogenation Straightforward, scalable Requires control of stereochemistry Moderate to high yield; purity depends on catalyst and conditions
Asymmetric Catalysis Chiral metal catalysts, chiral ligands High stereoselectivity, efficient Catalyst cost, reaction optimization needed High enantiomeric excess achievable
Biocatalytic Synthesis Transaminases or other enzymes Environmentally friendly, selective Enzyme availability and stability High optical purity, moderate yield
Chiral Pool Synthesis Chiral natural precursors Stereochemical control inherent Multi-step, may be lengthy High purity, yield varies

Research Findings and Optimization

  • Studies indicate that temperature control during reductive amination significantly affects stereoselectivity, with lower temperatures favoring the (1S,2S) isomer.
  • Use of chiral catalysts such as BINAP-Ru complexes has improved enantiomeric excess beyond 95%.
  • Biocatalytic methods have shown promise for green synthesis, though scale-up remains challenging.
  • Purification using chiral HPLC is often necessary to achieve pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the dichlorophenyl group under specific conditions.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3 in acidic or basic medium.

    Reduction: NaBH4, LiAlH4 in anhydrous solvents.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of 1-(3,4-dichlorophenyl)propan-1-one.

    Reduction: Formation of simpler aliphatic amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research indicates that (1S,2S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL may exhibit antidepressant properties. Its structural similarity to known antidepressants allows it to interact with neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways.

Case Study : A study conducted on animal models demonstrated that the compound significantly reduced depressive-like behaviors when administered chronically, suggesting its potential as a therapeutic agent for depression .

2. Anticancer Potential
The compound's ability to inhibit specific cancer cell lines has been explored in vitro. It shows promise in targeting cancer cells through apoptosis induction and cell cycle arrest mechanisms.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest at G2/M phase
HeLa (Cervical)10Inhibition of proliferation

Material Science Applications

1. Synthesis of Chiral Catalysts
Due to its chiral nature, this compound is utilized in the synthesis of chiral catalysts for asymmetric reactions. These catalysts are crucial for producing enantiomerically pure compounds in pharmaceuticals.

Case Study : In a recent synthesis project, researchers used this compound to create a novel chiral ligand that improved yields in asymmetric hydrogenation reactions by over 30% compared to traditional catalysts .

2. Development of Biodegradable Polymers
The compound has been incorporated into polymer matrices to enhance biodegradability and mechanical properties. This application is particularly relevant in developing sustainable materials for packaging and biomedical devices.

Data Table: Polymer Properties

Polymer TypeTensile Strength (MPa)Biodegradability (%)
PLA with additive5080
PCL with additive4590

Mechanism of Action

The mechanism by which (1S,2S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Substituents Stereochemistry Molecular Weight (g/mol)
(1S,2S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL Not provided C₉H₁₀Cl₂NO 3,4-dichlorophenyl (1S,2S) ~219.09
(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol 1269791-10-7 C₉H₉F₃NO 2,3,5-trifluorophenyl (1S,2S) 204.17
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 1019534-32-7 C₁₃H₂₁NO 3-(tert-butyl)phenyl (1S,2R) 207.31
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 1212998-44-1 C₁₀H₁₁ClF₃NO 2-chloro-4-(trifluoromethyl)phenyl (1S,2R) 253.65

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups: The 3,4-dichloro and 2,3,5-trifluoro substituents enhance lipophilicity and may improve target binding via halogen bonds. The trifluoromethyl group in CAS 1212998-44-1 adds both lipophilicity and metabolic stability .
  • Stereochemical Differences :
    • The (1S,2S) vs. (1S,2R) configurations in these diastereomers can drastically alter biological activity. For example, enantiomeric pairs often exhibit divergent pharmacokinetic profiles or target selectivity .

Physicochemical Properties

  • Lipophilicity (logP) :
    • The dichlorophenyl derivative (logP estimated ~2.5) is less lipophilic than the trifluoromethyl analog (logP ~3.1) but more so than the tert-butyl variant (logP ~2.0). Higher lipophilicity may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Solubility: The hydroxyl and amino groups in all compounds confer moderate water solubility, though bulky substituents (e.g., tert-butyl) may counteract this via steric hindrance .

Biological Activity

(1S,2S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL is a chiral compound with significant biological activity, particularly in pharmacology and biochemistry. Its structural features, including an amino group and a dichlorophenyl moiety, allow for diverse interactions with biological macromolecules. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₉H₁₁Cl₂NO
  • Molecular Weight : 220.09 g/mol
  • Density : 1.334 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its amino group and engage in hydrophobic interactions via the dichlorophenyl group. These interactions can modulate the activity of various enzymes and receptors, making it a valuable biochemical probe or therapeutic agent.

Biological Activity

Research has demonstrated that this compound exhibits notable effects on several biological targets:

Enzyme Modulation

Studies indicate that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis of steroid hormones .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Notably:

  • Staphylococcus aureus : Demonstrated significant inhibitory effects.
  • Pseudomonas aeruginosa : Showed varying degrees of effectiveness depending on the concentration .

Case Study 1: Antiparasitic Effects

In a study focusing on the inhibition of Trypanosoma cruzi CYP51 enzyme, the (S)-enantiomer of this compound exhibited superior potency compared to its (R)-counterpart. The study highlighted the importance of stereochemistry in determining biological activity and provided quantitative data on enzyme inhibition rates .

Case Study 2: Structure–Activity Relationships (SAR)

A comprehensive SAR analysis was performed using a library of oxazolidinones that included derivatives related to this compound. This study revealed insights into how modifications in molecular structure affect uptake and antibacterial activity against Gram-negative bacteria like E. coli and A. baumannii .

Comparative Analysis with Analog Compounds

The following table summarizes key differences between this compound and its analogs:

Compound NameStructural FeaturesBiological Activity
(1R,2S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OLDifferent dichlorophenyl substitutionVaries
(1R,2S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OLIsomer differing in stereochemistryModerate
(1S)-1-amino-1-(2,3-dichlorophenyl)propan-2-olVariation in chlorine positionLow
(1R)-1-amino-1-(3-chlorophenyl)propan-2-olLacks one chlorine atomMinimal

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